2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOOGCCCDQVDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C=CNC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857658 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100383-13-9 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The dichloro intermediate is synthesized via reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. Optimized conditions (3 equivalents POCl₃, 2 equivalents diisopropylethylamine, toluene, 105°C, 16 hours) yield the dichloro derivative in 87.3%.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol |
| Reagents | POCl₃, diisopropylethylamine |
| Solvent | Toluene |
| Temperature | 105°C |
| Time | 16 hours |
| Yield | 87.3% |
Methoxy Group Introduction at Position 2
The 2-chloro substituent undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux. This step typically achieves 70–85% yield, though solvent polarity and temperature significantly influence reaction efficiency.
Amine Group Introduction at Position 4
The 4-chloro group is replaced via ammonia treatment in a sealed tube or autoclave. Aqueous ammonia (25–30% w/w) at 120–150°C for 12–24 hours affords the 4-amine derivative. Yields range from 60–75%, with side products arising from over-amination or ring degradation.
Method 2: Ring Construction with Pre-installed Substituents
Cyclocondensation of Functionalized Precursors
Tetracyanoethylene and substituted amidines undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core. For example, reaction of 2-cyanoacetamide with guanidine derivatives in dimethylformamide (DMF) at 80°C generates the 4-amino-2-methoxy variant directly, albeit in modest yields (40–50%).
Optimized Cyclocondensation Parameters
| Component | Role |
|---|---|
| Tetracyanoethylene | Carbonyl source |
| 2-Methoxyguanidine | Amidine precursor |
| Solvent | DMF or MeOH |
| Catalyst | K₂CO₃ |
Method 3: Direct Amination of Methoxy-Substituted Intermediates
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-methoxy-4-chloropyrrolo[2,3-d]pyrimidine with ammonia or amines enables direct amination. Using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in dioxane at 100°C, this method achieves 65–80% yield with minimal byproducts.
Microwave-Assisted Amination
Microwave irradiation (150°C, 30 minutes) accelerates the amination step, improving yields to 85–90% while reducing reaction times.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
| Method | Key Step | Yield | Time |
|---|---|---|---|
| Sequential Substitution | Dichloro intermediate | 42–55% | 48–72 hours |
| Ring Construction | Cyclocondensation | 40–50% | 24 hours |
| Direct Amination | Pd-catalyzed coupling | 65–90% | 4–6 hours |
The sequential substitution route offers scalability but suffers from multi-step inefficiencies. Direct amination methods, while faster, require specialized catalysts and equipment.
Challenges and Side Reactions
-
Regioselectivity Issues : Competing substitution at positions 2 and 4 necessitates careful control of stoichiometry and reaction kinetics.
-
Amine Over-Alkylation : Excess ammonia or prolonged heating leads to di- or tri-aminated byproducts.
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve substitution rates but may hydrolyze intermediates under acidic conditions.
Industrial-Scale Optimizations
-
Continuous Flow Synthesis : Tubular reactors enable precise temperature control during chlorination, reducing decomposition and improving yields to >90%.
-
Catalyst Recycling : Immobilized Pd catalysts in direct amination reduce costs by enabling 5–7 reuse cycles without activity loss.
Applications and Derivatives
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a precursor for kinase inhibitors and anticancer agents. Functionalization at the 7-position (e.g., alkylation or acylation) yields derivatives with enhanced bioactivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Substituent-Driven Variations in Physicochemical Properties
The biological and chemical profiles of pyrrolo[2,3-d]pyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative table of key analogues:
Key Observations:
- Methoxy Groups: The methoxy substituent (e.g., in Compound 6 from ) enhances solubility in polar solvents compared to nonpolar alkyl groups . However, bulky substituents like benzyl or phenethyl groups () increase molecular weight and may reduce bioavailability .
- Amine Position : The 4-amine group is conserved across most analogues and is critical for hydrogen bonding with biological targets, such as kinase ATP-binding pockets .
- Melting Points : Derivatives with aromatic substituents (e.g., 7-benzyl in ) exhibit higher melting points (>140°C) due to increased π-π stacking and crystallinity .
Anticancer Activity:
- N4-Aryl Derivatives : Substitution at N4 with electron-rich aryl groups (e.g., 4-methoxyphenyl in Compound 6, ) enhances antitumor potency by improving target affinity. For example, N4-(3,4-dichlorophenyl) derivatives (Compound 5, ) show moderate activity against leukemia cell lines (IC₅₀ ~1–10 µM) .
- 2-Amino Derivatives: 2-Amino-substituted compounds () demonstrate superior activity in inhibiting tubulin polymerization, with IC₅₀ values < 100 nM in breast cancer models .
Kinase Inhibition:
- Aurora Kinase Inhibitors: Trisubstituted derivatives (e.g., 2,6,7-trisubstituted compounds in ) show nanomolar inhibition (IC₅₀ = 2–50 nM) by occupying the hydrophobic back pocket of Aurora kinases .
Biologische Aktivität
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C8H9N5O
Molecular Weight: 179.19 g/mol
CAS Number: 123456-78-9 (for illustrative purposes)
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The methoxy group at the 2-position enhances its solubility and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed potent inhibition of the PKB (Protein Kinase B) pathway, which is crucial in cancer cell proliferation and survival.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | PKB | 0.210 - 0.530 | High compared to PKA |
In vivo studies have shown that this compound can inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Antitubercular Activity
Another area of interest is the compound's efficacy against Mycobacterium tuberculosis. A derivative with a similar structure exhibited a minimum inhibitory concentration (MIC) of 0.488 µM against a GFP reporter strain of M. tuberculosis, indicating strong antitubercular activity without significant cytotoxicity to human cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The interaction with PKB leads to the modulation of downstream signaling cascades that are vital for cell survival and proliferation.
Case Studies
- PKB Inhibition : A study on various pyrrolo[2,3-d]pyrimidine derivatives highlighted their ability to selectively inhibit PKB over PKA, showcasing a selectivity ratio of up to 150-fold .
- Antitubercular Efficacy : In vitro testing revealed that compounds derived from this scaffold could effectively inhibit the growth of M. tuberculosis, with some derivatives outperforming traditional antibiotics like Rifampicin .
Safety Profile
The safety profile of this compound appears favorable based on preliminary studies. It demonstrated low cytotoxicity in normal cell lines while maintaining efficacy against targeted pathogens and cancer cells.
Q & A
Q. What are the common synthetic routes for preparing 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with methoxy-containing reagents. For example, acid-mediated reactions in isopropanol with HCl catalysis can yield derivatives via substitution at the 4-position . Cyclization reactions using phosphorus pentoxide or diethyl ethoxymethylenemalonate are also foundational steps for constructing the pyrrolopyrimidine core .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm and aromatic protons at δ ~6.5–8.5 ppm) .
- HRMS (ESI or APCI) : Validate molecular weight with <5 ppm error (e.g., calculated vs. experimental mass for [M+H]+ ions) .
- IR Spectroscopy : Identify functional groups like NH stretches (~3100–3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What are the primary biological targets of pyrrolo[2,3-d]pyrimidine derivatives?
These compounds often target kinase pathways, such as VEGFR-2, due to structural mimicry of ATP-binding domains. Anti-tumor activity is frequently evaluated via enzymatic assays (IC50 values) and cell viability tests (e.g., MTT assays) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 h to 5 minutes) while maintaining yields >75% .
- Catalyst Screening : Fe(acac)₃ or Pd/C can improve regioselectivity in cyclization steps .
Q. What strategies address contradictory data in biological activity studies for pyrrolopyrimidine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributions to potency .
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ELISA) and cellular (e.g., Western blot for phosphorylated targets) methods .
Q. What are the implications of structural modifications on VEGFR-2 inhibition?
- Methoxy Groups : Enhance solubility but may reduce binding affinity due to steric hindrance.
- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃) improve inhibitory potency by stabilizing π-π interactions in the kinase active site .
Q. How should researchers design experiments to assess pharmacokinetic properties?
- In Vitro ADME : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
- In Vivo Studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models, adjusting logP values via substituent modifications to enhance absorption .
Q. What are the challenges in synthesizing derivatives with specific substituents (e.g., fluorinated or bulky groups)?
- Steric Hindrance : Bulky substituents (e.g., naphthyl) require microwave-assisted or high-temperature reactions to overcome kinetic barriers .
- Fluorine Incorporation : Use fluorinated amines in SNAr reactions, but monitor for side reactions like defluorination under acidic conditions .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy be evaluated?
Q. Why do some pyrrolopyrimidine derivatives exhibit off-target effects in kinase assays?
- Kinase Panel Screening : Test against broad kinase panels (e.g., 100+ kinases) to identify non-selective binding. Adjust the core structure (e.g., piperidine substitutions) to improve selectivity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
